Tert-butyl 2-chloro-3-oxopropanoate
Description
Tert-butyl 2-chloro-3-oxopropanoate is a specialized ester derivative featuring a tert-butyl group, a chlorine substituent, and a ketone moiety. This compound is primarily utilized in organic synthesis as a reactive intermediate, particularly in the construction of heterocyclic frameworks such as imidazo[1,2-a]pyridines . Its molecular structure combines electrophilic (chlorine, ketone) and protective (tert-butyl ester) features, making it valuable in multi-step synthetic protocols.
Properties
IUPAC Name |
tert-butyl 2-chloro-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3/c1-7(2,3)11-6(10)5(8)4-9/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJMWBGKSVSGGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl 2-chloro-3-oxopropanoate with structurally related esters, focusing on reactivity, synthetic utility, and physicochemical properties.
Ethyl 2-chloro-3-oxopropanoate
- Structural Differences : The ethyl ester lacks the bulky tert-butyl group, resulting in reduced steric hindrance.
- Reactivity: Ethyl 2-chloro-3-oxopropanoate demonstrates higher reactivity in nucleophilic substitutions due to easier access to the electrophilic chlorine and ketone groups. For example, it achieved a 62% yield in the synthesis of imidazo[1,2-a]pyridines via condensation with 2-amino-6-methylpyridine, outperforming ethyl 2-chloroacetoacetate (45% yield) .
- Stability : The ethyl ester is more prone to hydrolysis under acidic or basic conditions compared to the tert-butyl analog, which resists hydrolysis due to steric protection .
- Applications : Preferred in reactions requiring rapid kinetics, such as one-pot condensations .
Ethyl 2-chloroacetoacetate
- Structural Differences: Contains an additional methyl group adjacent to the ketone, increasing steric bulk compared to this compound.
- Reactivity: The methyl group hinders condensation reactions, leading to lower yields (45% vs. 62% for ethyl 2-chloro-3-oxopropanoate) in heterocycle synthesis .
- Solubility : Likely less soluble in polar solvents than the tert-butyl derivative due to increased hydrophobicity from the methyl group.
- Utility: Limited in reactions requiring unhindered access to the ketone or chlorine moieties.
Methyl 2-chloro-3-oxopropanoate (Inferred)
- Structural Differences : Smaller methyl ester group compared to tert-butyl.
- Reactivity : Expected to exhibit higher reactivity than tert-butyl analogs but lower stability due to reduced steric protection.
- Volatility : Likely more volatile than tert-butyl derivatives, posing greater inhalation risks in laboratory settings .
Table 1: Comparative Properties of 2-Chloro-3-oxopropanoate Esters
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